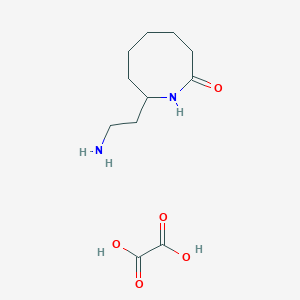

8-(2-aminoethyl)azocan-2-one;oxalic acid

Description

Oxalic acid (H₂C₂O₄) is a dicarboxylic acid characterized by two carboxylic acid groups, making it the simplest and most potent organic acid in its class . It occurs naturally in plants (e.g., spinach, rhubarb) and is a metabolic byproduct in fungi and bacteria . Industrially, it is used in metal cleaning, bleaching, and as a reducing agent. Its biological roles include pathogenicity in fungi, lignin degradation in microbes, and antinutrient properties in plants . Notably, oxalic acid forms stable complexes with metal ions (e.g., Fe³⁺, Al³⁺), influencing its environmental and industrial applications .

Properties

IUPAC Name |

8-(2-aminoethyl)azocan-2-one;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.C2H2O4/c10-7-6-8-4-2-1-3-5-9(12)11-8;3-1(4)2(5)6/h8H,1-7,10H2,(H,11,12);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODXMJNUTFCBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NC(=O)CC1)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminoethyl)azocan-2-one typically involves the cyclization of α-carbamoyl radicals. This process can be facilitated by iodine-atom-transfer and the use of specific ligands and catalysts. For example, N-ethoxycarbonyl-substituted N-(pent-4-enyl)-2-iodoalkanamides can undergo 8-endo cyclization in the presence of magnesium perchlorate and a bis(oxazoline) ligand, leading to the formation of azocan-2-ones .

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

8-(2-aminoethyl)azocan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the azocanone ring.

Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can yield a variety of amino derivatives.

Scientific Research Applications

8-(2-aminoethyl)azocan-2-one;oxalic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 8-(2-aminoethyl)azocan-2-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The azocanone ring structure can also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Q & A

Q. What are the standard synthetic routes for preparing 8-(2-aminoethyl)azocan-2-one oxalate?

The synthesis typically involves two key steps: (1) formation of the azocan-2-one core via cyclization of a precursor amine or lactam derivative, and (2) salt formation with oxalic acid. For example, azocan derivatives are often synthesized using reductive amination or lactamization under basic conditions (e.g., KOH or NaHCO₃). The oxalate salt is then formed by reacting the free base with oxalic acid in a polar solvent like ethanol or acetonitrile at controlled temperatures (0–25°C) . Critical reagents include oxalyl chloride for activating carboxyl groups or direct acid-base neutralization .

Q. How is the structural integrity of 8-(2-aminoethyl)azocan-2-one oxalate confirmed experimentally?

Structural characterization relies on spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with oxalate protons typically appearing as singlet peaks near δ 4.5–5.0 ppm .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) in azocan-2-one (~1700 cm⁻¹) and oxalate (~1650 cm⁻¹) confirm functional groups .

- X-ray Crystallography : Resolves bond angles and distances, particularly the planar oxalate anion interacting with the protonated aminoethyl group .

Q. What are the key chemical properties influencing reactivity in this compound?

- Acid-Base Behavior : The aminoethyl group (pKa ~9–10) can protonate under acidic conditions, enabling salt formation with oxalate (pKa₁ = 1.25, pKa₂ = 4.14) .

- Thermal Stability : Decomposition above 200°C is common due to lactam ring opening and oxalate decarboxylation .

- Solubility : High solubility in polar aprotic solvents (DMF, DMSO) but limited in non-polar solvents .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of 8-(2-aminoethyl)azocan-2-one oxalate?

Optimization strategies include:

- Solvent Selection : Acetonitrile or DMF enhances cyclization efficiency by stabilizing intermediates via dipole interactions .

- pH Control : Maintaining pH 6–7 during salt formation prevents oxalic acid decomposition and ensures stoichiometric protonation of the amino group .

- Temperature Gradients : Stepwise heating (e.g., 50°C for cyclization, 0°C for salt precipitation) minimizes side reactions .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate lactamization, reducing reaction time by ~30% .

Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) can arise from conformational flexibility or solvent effects. Solutions include:

- DFT Calculations : Predict chemical shifts and vibrational modes to match experimental data, identifying dominant conformers .

- Molecular Dynamics Simulations : Model solvent interactions (e.g., hydrogen bonding in D₂O vs. DMSO) to explain peak broadening .

- Crystallographic Refinement : Compare experimental X-ray data with simulated powder diffraction patterns to detect polymorphic variations .

Q. What methodologies address challenges in analyzing biological activity of this compound?

- Enzyme Assays : Use fluorescence-based assays to study inhibition of target enzymes (e.g., oxidoreductases), with IC₅₀ values corrected for oxalate interference .

- Cell Culture Models : Pre-treat cells with antioxidants (e.g., NAC) to isolate oxidative stress pathways from oxalate-mediated cytotoxicity .

- In Vivo Studies : Administer isotopically labeled (¹³C) oxalate to track metabolic fate via LC-MS, distinguishing endogenous vs. exogenous contributions .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the compound’s thermal stability?

Discrepancies in decomposition temperatures (e.g., 200°C vs. 220°C) may stem from:

- Sample Purity : Impurities (e.g., residual solvents) lower observed stability .

- Analytical Methods : TGA (thermogravimetric analysis) under nitrogen vs. air alters decomposition pathways .

- Polymorphism : Different crystalline forms exhibit distinct thermal profiles . Resolution : Replicate experiments under inert atmospheres with HPLC-pure samples and characterize polymorphs via DSC (differential scanning calorimetry) .

Methodological Tables

Table 1. Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile/DMF (3:1) | ↑ Solubility |

| Temperature | 50°C (cyclization) | ↑ Reaction Rate |

| pH | 6.5–7.0 | ↑ Salt Purity |

| Catalyst | ZnCl₂ (5 mol%) | ↓ Time by 30% |

Table 2. Spectroscopic Benchmarks for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 3.2–3.5 ppm (azocan CH₂), δ 4.8 (oxalate) | |

| IR | 1700 cm⁻¹ (C=O lactam), 1650 cm⁻¹ (oxalate) | |

| X-ray | d(O···N) = 2.8 Å (H-bonding) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.